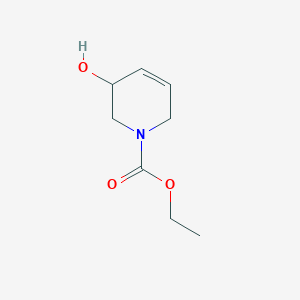

ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate

Overview

Description

Ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate is a chemical compound that belongs to the class of dihydropyridines Dihydropyridines are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with an aldehyde and ammonia or an amine in the presence of a catalyst. The reaction is usually carried out under reflux conditions, and the product is isolated through crystallization or other purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification methods, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate exhibits various pharmacological properties:

- Antioxidant Activity : Studies indicate that compounds with a dihydropyridine structure can act as antioxidants, potentially protecting cells from oxidative stress. This activity is particularly relevant in developing treatments for neurodegenerative diseases.

- Cardiovascular Health : Research has shown that related compounds can influence calcium channels, suggesting potential use in managing hypertension and other cardiovascular conditions.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for further investigation in treating conditions like Alzheimer's disease.

Case Studies

- A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of dihydropyridine and their evaluation for calcium channel blocking activity, which could be extrapolated to ethyl 3-hydroxy-3,6-dihydropyridine derivatives .

- Another investigation focused on the antioxidant properties of similar compounds, providing insights into their potential therapeutic roles in oxidative stress-related disorders .

Cosmetic Applications

The compound is also being explored in cosmetic formulations due to its stability and skin-beneficial properties:

- Moisturizing Agent : this compound can enhance skin hydration and improve the overall texture of cosmetic products.

- Stabilizer in Formulations : Its chemical structure allows it to function as a stabilizer in emulsions, ensuring product consistency and efficacy over time.

Case Studies

- Research on cosmetic formulations indicated that incorporating similar dihydropyridine derivatives improved the sensory properties and moisturizing effects of creams .

- A study demonstrated the effectiveness of polymers derived from such compounds in enhancing the delivery of active ingredients in topical applications .

Agricultural Applications

Emerging research suggests that this compound may have applications in agriculture:

- Plant Growth Regulators : Compounds with similar structures have been studied for their ability to promote plant growth and resistance to environmental stressors.

- Pesticidal Properties : Some derivatives exhibit pesticidal activity, making them candidates for eco-friendly pest control solutions.

Case Studies

- Investigations into the efficacy of plant growth regulators derived from pyridine compounds revealed enhanced growth rates and yield improvements in various crops .

- Studies have also shown that certain dihydropyridine derivatives possess antifungal properties, suggesting potential use as natural pesticides .

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridines are known to act on calcium channels, modulating their activity and affecting cellular calcium levels. This can lead to various physiological effects, such as vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate

- Propyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate

- Butyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate

Uniqueness

This compound is unique due to its specific ethyl ester group, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different pharmacokinetic properties and potency in biological systems.

Biological Activity

Ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate (CAS No. 66643-49-0) is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cardiovascular health and as a building block for various bioactive molecules.

This compound has a molecular formula of C₈H₁₃NO₃ and a molecular weight of 171.19 g/mol. Its synthesis typically involves cyclization reactions of ethyl acetoacetate with aldehydes and amines under reflux conditions, allowing for the formation of the dihydropyridine structure .

The primary mechanism of action for this compound involves modulation of calcium channels. Dihydropyridines are known to act as calcium channel blockers, which can lead to vasodilation and reduced blood pressure by inhibiting calcium influx in vascular smooth muscle cells . This property is particularly beneficial in treating hypertension and other cardiovascular diseases.

Antioxidant Activity

Research indicates that compounds within the dihydropyridine class exhibit significant antioxidant properties. This compound may influence redox-sensitive signaling pathways and enhance the activity of endogenous antioxidant enzymes through the activation of transcription factors like Nrf2 .

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of dihydropyridine derivatives. This compound has been explored for its ability to inhibit bacterial growth and may serve as a foundation for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its antiproliferative effects against various cancer cell lines. For instance, derivatives similar to ethyl 3-hydroxy-3,6-dihydropyridine have shown promising results in reducing cell viability in glioma cell lines . The structural features of dihydropyridines allow them to interact with multiple biological targets, enhancing their potential as anticancer agents.

Case Studies

Several studies have documented the biological activity of related compounds:

- Antiviral Activity : A study on heterocyclic derivatives revealed that certain dihydropyridine analogs exhibited antiviral properties against viruses such as HSV-1 and VSV. These findings suggest that this compound might also possess similar antiviral capabilities .

- Cardiovascular Effects : In clinical settings, dihydropyridines are commonly used as antihypertensive agents. Their ability to selectively block L-type calcium channels makes them effective in managing cardiovascular conditions .

Summary Table of Biological Activities

Properties

IUPAC Name |

ethyl 3-hydroxy-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-12-8(11)9-5-3-4-7(10)6-9/h3-4,7,10H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWVZWCHYNYDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC=CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516118 | |

| Record name | Ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66643-49-0 | |

| Record name | Ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.